molecular formula C14H28N2O5Si B8089992 Teoc-L-Ile-Gly-OH

Teoc-L-Ile-Gly-OH

Cat. No.: B8089992
M. Wt: 332.47 g/mol
InChI Key: VNEJVMKUFSPZGG-JQWIXIFHSA-N
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Description

The 2-(trimethylsilyl)ethoxycarbonyl (Teoc) group is commonly used to protect amines in organic synthesis due to its stability towards hydrolysis and other nucleophilic attacks . This compound is particularly useful in peptide synthesis and other applications where selective protection and deprotection of functional groups are required.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Teoc-L-Ile-Gly-OH typically involves the protection of the amino group of L-isoleucine with the 2-(trimethylsilyl)ethoxycarbonyl group. This is followed by coupling with glycine to form the final product. The protection step is usually carried out using N-[2-(trimethylsilyl)ethoxycarbonyloxy]succinimide (Teoc-OSu) in the presence of bases such as pyridine or triethylamine . The coupling reaction with glycine can be achieved using standard peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Teoc-L-Ile-Gly-OH undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Teoc-L-Ile-Gly-OH has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Teoc-L-Ile-Gly-OH primarily involves the protection and deprotection of the amino group. The Teoc group protects the amino group by forming a stable carbamate linkage. Upon treatment with fluoride ions, the Teoc group is removed through a β-elimination and decarboxylation process, releasing the free amine . This selective deprotection allows for the sequential synthesis of peptides and other complex molecules.

Comparison with Similar Compounds

Teoc-L-Ile-Gly-OH can be compared with other similar compounds such as:

    Boc-L-Ile-Gly-OH: Uses the tert-butoxycarbonyl (Boc) group for protection. Boc is less stable under acidic conditions compared to Teoc.

    Fmoc-L-Ile-Gly-OH: Uses the 9-fluorenylmethoxycarbonyl (Fmoc) group for protection. Fmoc is removed under basic conditions, whereas Teoc is removed using fluoride ions.

    Cbz-L-Ile-Gly-OH: Uses the benzyloxycarbonyl (Cbz) group for protection. Cbz is removed by hydrogenation, making it different from the fluoride-based deprotection of Teoc.

The uniqueness of this compound lies in its stability towards hydrolysis and nucleophilic attacks, as well as its compatibility with various reaction conditions, including acidic and reductive environments .

Properties

IUPAC Name

2-[[(2S,3S)-3-methyl-2-(2-trimethylsilylethoxycarbonylamino)pentanoyl]amino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H28N2O5Si/c1-6-10(2)12(13(19)15-9-11(17)18)16-14(20)21-7-8-22(3,4)5/h10,12H,6-9H2,1-5H3,(H,15,19)(H,16,20)(H,17,18)/t10-,12-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNEJVMKUFSPZGG-JQWIXIFHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NCC(=O)O)NC(=O)OCC[Si](C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)NCC(=O)O)NC(=O)OCC[Si](C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28N2O5Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.47 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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